molecular formula C21H22N6 B12243734 3-[5-(2-Methylpyrimidin-4-yl)-octahydropyrrolo[3,4-c]pyrrol-2-yl]-6-phenylpyridazine

3-[5-(2-Methylpyrimidin-4-yl)-octahydropyrrolo[3,4-c]pyrrol-2-yl]-6-phenylpyridazine

Cat. No.: B12243734
M. Wt: 358.4 g/mol
InChI Key: RVGVXALUORCHOU-UHFFFAOYSA-N
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Description

3-[5-(2-Methylpyrimidin-4-yl)-octahydropyrrolo[3,4-c]pyrrol-2-yl]-6-phenylpyridazine is a complex organic compound with a unique structure that combines multiple heterocyclic rings. This compound is of significant interest in the fields of medicinal chemistry and pharmacology due to its potential biological activities and therapeutic applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[5-(2-Methylpyrimidin-4-yl)-octahydropyrrolo[3,4-c]pyrrol-2-yl]-6-phenylpyridazine typically involves multi-step organic reactions. One common synthetic route includes:

    Formation of the Pyridazine Ring: The pyridazine ring can be synthesized through the condensation of hydrazine with a diketone or a diester.

    Construction of the Pyrrolo[3,4-c]pyrrole Ring: This step involves the cyclization of a suitable precursor, such as a diamine, with a diacid or its derivatives.

    Attachment of the 2-Methylpyrimidin-4-yl Group: This can be achieved through a nucleophilic substitution reaction where the pyrimidine derivative is introduced to the intermediate compound.

    Final Assembly: The phenyl group is typically introduced via a palladium-catalyzed cross-coupling reaction, such as the Suzuki or Heck reaction.

Industrial Production Methods

Industrial production of this compound would require optimization of the above synthetic routes to ensure high yield and purity. This often involves:

    Scaling Up Reactions: Using larger reactors and optimizing reaction conditions such as temperature, pressure, and solvent choice.

    Purification Techniques: Employing methods like recrystallization, chromatography, and distillation to achieve the desired purity.

    Quality Control: Implementing rigorous quality control measures to ensure consistency and safety of the final product.

Chemical Reactions Analysis

Types of Reactions

3-[5-(2-Methylpyrimidin-4-yl)-octahydropyrrolo[3,4-c]pyrrol-2-yl]-6-phenylpyridazine can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide to introduce functional groups such as ketones or carboxylic acids.

    Reduction: Reduction reactions can be performed using hydrogen gas in the presence of a catalyst like palladium on carbon to reduce double bonds or nitro groups.

    Substitution: Nucleophilic or electrophilic substitution reactions can introduce different substituents onto the aromatic rings.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Hydrogen gas with palladium on carbon catalyst.

    Substitution: Halogenated compounds with a base or acid catalyst.

Major Products Formed

    Oxidation: Ketones, carboxylic acids.

    Reduction: Alkanes, amines.

    Substitution: Various substituted derivatives depending on the reagents used.

Scientific Research Applications

3-[5-(2-Methylpyrimidin-4-yl)-octahydropyrrolo[3,4-c]pyrrol-2-yl]-6-phenylpyridazine has several scientific research applications:

    Medicinal Chemistry: This compound is studied for its potential as a therapeutic agent in treating diseases such as cancer, inflammation, and neurological disorders.

    Biological Research: It is used as a tool compound to study biological pathways and molecular targets.

    Industrial Applications: The compound’s unique structure makes it a candidate for developing new materials with specific properties, such as polymers or catalysts.

Mechanism of Action

The mechanism of action of 3-[5-(2-Methylpyrimidin-4-yl)-octahydropyrrolo[3,4-c]pyrrol-2-yl]-6-phenylpyridazine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can modulate the activity of these targets by binding to their active sites or altering their conformation. This can lead to changes in cellular signaling pathways, ultimately resulting in the desired therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

  • **3-[5-(2-Methylpyrimidin-4-yl)-octahydropyrrolo[3,4-c]pyrrol-2-yl]-6-phenylpyrimidine
  • **3-[5-(2-Methylpyrimidin-4-yl)-octahydropyrrolo[3,4-c]pyrrol-2-yl]-6-phenylpyrazine

Uniqueness

Compared to similar compounds, 3-[5-(2-Methylpyrimidin-4-yl)-octahydropyrrolo[3,4-c]pyrrol-2-yl]-6-phenylpyridazine stands out due to its unique combination of heterocyclic rings and functional groups. This structural uniqueness contributes to its distinct biological activities and potential therapeutic applications.

Properties

Molecular Formula

C21H22N6

Molecular Weight

358.4 g/mol

IUPAC Name

5-(2-methylpyrimidin-4-yl)-2-(6-phenylpyridazin-3-yl)-1,3,3a,4,6,6a-hexahydropyrrolo[3,4-c]pyrrole

InChI

InChI=1S/C21H22N6/c1-15-22-10-9-20(23-15)26-11-17-13-27(14-18(17)12-26)21-8-7-19(24-25-21)16-5-3-2-4-6-16/h2-10,17-18H,11-14H2,1H3

InChI Key

RVGVXALUORCHOU-UHFFFAOYSA-N

Canonical SMILES

CC1=NC=CC(=N1)N2CC3CN(CC3C2)C4=NN=C(C=C4)C5=CC=CC=C5

Origin of Product

United States

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